molecular formula C21H19ClO6 B11651447 2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

2-ethoxyethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11651447
M. Wt: 402.8 g/mol
InChI Key: XLFPTJFQMCNMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXYETHYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an ethoxyethyl group, a chlorophenyl group, and a chromen-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen-4-one core. This is followed by the introduction of the chlorophenyl group and the ethoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromen-4-one moiety.

    Substitution: The ethoxyethyl and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-ETHOXYETHYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXYETHYL {[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
  • 2-ETHOXYETHYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}PROPANOATE

Uniqueness

Compared to similar compounds, 2-ETHOXYETHYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClO6

Molecular Weight

402.8 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H19ClO6/c1-2-25-9-10-26-20(23)13-27-16-7-8-17-19(11-16)28-12-18(21(17)24)14-3-5-15(22)6-4-14/h3-8,11-12H,2,9-10,13H2,1H3

InChI Key

XLFPTJFQMCNMJW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.